trichloromethylsulfonyl trichloromethanesulfonate
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Overview
Description
Trichloromethylsulfonyl trichloromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trichloromethyl and sulfonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloromethylsulfonyl trichloromethanesulfonate can be synthesized through sulfonylation or sulfinylation followed by oxidation. For instance, the trichloromethylsulfonyl esters can be prepared via sulfonylation of neopentyl-type alcohols, followed by oxidation . The reaction conditions typically involve the use of appropriate sulfonylating agents and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Trichloromethylsulfonyl trichloromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted sulfonates .
Scientific Research Applications
Trichloromethylsulfonyl trichloromethanesulfonate has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trichloromethylsulfonyl trichloromethanesulfonate involves its ability to act as a chlorinating agent and participate in nucleophilic substitution reactions. The trichloromethyl and sulfonyl groups facilitate these reactions by providing reactive sites for interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Trichloromethanesulfonyl chloride: Known for its use as a chlorinating reagent in organic synthesis.
Dichloromethylsulfonyl chloride: Another chlorinating agent with similar reactivity but different properties.
Chlorosulfonyl chloride: Used in the synthesis of sulfonyl derivatives and as a reagent in organic chemistry.
Uniqueness
Trichloromethylsulfonyl trichloromethanesulfonate is unique due to its specific combination of trichloromethyl and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C2Cl6O5S2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
trichloromethylsulfonyl trichloromethanesulfonate |
InChI |
InChI=1S/C2Cl6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 |
InChI Key |
DGCFCIXSJPYNLX-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)OS(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
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